(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione
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Overview
Description
The compound (3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine-2,5-dione core, which is a common structural motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione typically involves multi-step organic synthesis. The key steps include:
Formation of the Piperazine-2,5-dione Core: This can be achieved through the cyclization of appropriate diamines with diacid chlorides under controlled conditions.
Introduction of the Butoxypyridinyl and Fluorobenzoyl Groups: These groups are introduced via condensation reactions using suitable aldehydes and ketones in the presence of catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyridinyl and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3Z,6Z)-3-[(5-methoxypyridin-2-yl)methylidene]-6-[[3-(4-chlorobenzoyl)phenyl]methylidene]piperazine-2,5-dione
- (3Z,6Z)-3-[(5-ethoxypyridin-2-yl)methylidene]-6-[[3-(4-bromobenzoyl)phenyl]methylidene]piperazine-2,5-dione
Uniqueness
The uniqueness of (3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione lies in its specific substituents, which can impart distinct chemical and biological properties. For instance, the butoxypyridinyl group may enhance its lipophilicity, while the fluorobenzoyl group could influence its binding affinity to targets.
Properties
Molecular Formula |
C28H24FN3O4 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C28H24FN3O4/c1-2-3-13-36-23-12-11-22(30-17-23)16-25-28(35)31-24(27(34)32-25)15-18-5-4-6-20(14-18)26(33)19-7-9-21(29)10-8-19/h4-12,14-17H,2-3,13H2,1H3,(H,31,35)(H,32,34)/b24-15-,25-16- |
InChI Key |
CYQXBNKFSBKXQO-URXAUHHJSA-N |
Isomeric SMILES |
CCCCOC1=CN=C(C=C1)/C=C\2/C(=O)N/C(=C\C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)/C(=O)N2 |
Canonical SMILES |
CCCCOC1=CN=C(C=C1)C=C2C(=O)NC(=CC3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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